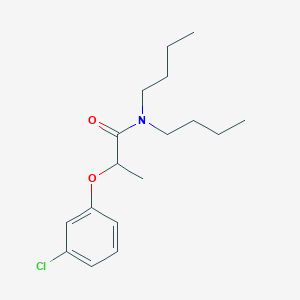

N,N-dibutyl-2-(3-chlorophenoxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibutyl-2-(3-chlorophenoxy)propanamide, commonly known as DCPA, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds and is particularly effective against weeds in turfgrass, ornamental plants, and non-crop areas. DCPA is also used as a pre-emergent herbicide, which means that it is applied to the soil before the weeds germinate.

Mécanisme D'action

DCPA works by inhibiting the growth of weeds. It does this by interfering with the formation of the cell wall in the roots of the plants. This prevents the plants from absorbing water and nutrients, which ultimately leads to their death.

Biochemical and Physiological Effects:

DCPA has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near bodies of water. DCPA has also been shown to have a low potential for bioaccumulation in the environment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using DCPA in lab experiments is that it is a selective herbicide, meaning that it only targets certain types of weeds. This makes it easier to study the effects of the herbicide on specific plants. However, one limitation of using DCPA in lab experiments is that it may not accurately reflect the effects of the herbicide in a real-world setting. Factors such as soil type, temperature, and moisture levels can all affect the efficacy of the herbicide.

Orientations Futures

There are several potential future directions for research on DCPA. One area of interest is the development of new formulations of the herbicide that are more effective and environmentally friendly. Another area of interest is the study of the long-term effects of DCPA on soil health and microbial communities. Additionally, there is a need for more research on the potential effects of DCPA on non-target organisms, such as pollinators.

Méthodes De Synthèse

DCPA can be synthesized by reacting 3-chlorophenol with n-butyl lithium to form 3-chlorophenyllithium. The 3-chlorophenyllithium is then reacted with 2-bromo-2-methylpropionic acid tert-butyl ester to form N-tert-butyl-3-chloro-2-hydroxypropylamine. This compound is then reacted with n-butylamine to form DCPA.

Applications De Recherche Scientifique

DCPA has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide variety of broadleaf weeds, including dandelion, clover, and chickweed. DCPA is also effective against certain grassy weeds, such as annual bluegrass and crabgrass. In addition to its use as a herbicide, DCPA has also been studied for its potential as a fungicide.

Propriétés

Nom du produit |

N,N-dibutyl-2-(3-chlorophenoxy)propanamide |

|---|---|

Formule moléculaire |

C17H26ClNO2 |

Poids moléculaire |

311.8 g/mol |

Nom IUPAC |

N,N-dibutyl-2-(3-chlorophenoxy)propanamide |

InChI |

InChI=1S/C17H26ClNO2/c1-4-6-11-19(12-7-5-2)17(20)14(3)21-16-10-8-9-15(18)13-16/h8-10,13-14H,4-7,11-12H2,1-3H3 |

Clé InChI |

ISCISYOQBNFORV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C(C)OC1=CC(=CC=C1)Cl |

SMILES canonique |

CCCCN(CCCC)C(=O)C(C)OC1=CC(=CC=C1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)